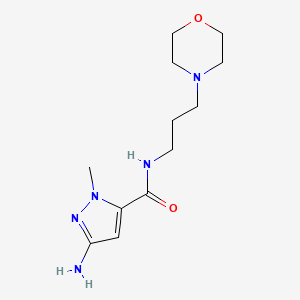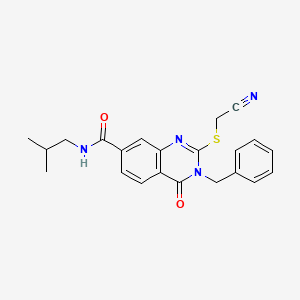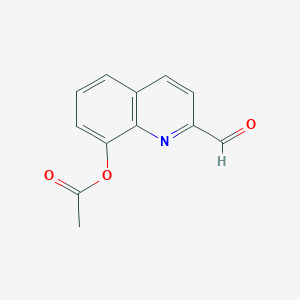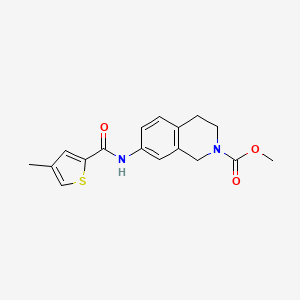![molecular formula C18H17N5O3 B2770179 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2097867-22-4](/img/structure/B2770179.png)
2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and varies based on the specific derivative . Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives can be complex and depend on the specific derivative and reaction conditions . The specific chemical reactions involving “this compound” are not detailed in the available resources.科学的研究の応用
Synthesis Techniques and Chemical Reactions
A diverse range of chemical synthesis techniques and reactions have been explored to construct complex heterocyclic compounds, which share structural motifs or chemical characteristics with 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one. These methodologies often aim at the creation of compounds with potential biological activities. For instance, the ligand-free Cu-catalyzed [3 + 2] cycloaddition has been developed for the synthesis of pyrrolo[1,2-a]quinolines using ethyl 2-(quinolin-2-yl)acetates and ethyl 2-(pyridin-2-yl)acetates with (E)-chalcones, highlighting an approach to synthesize structurally related quinoxaline derivatives under mild conditions with air as the sole oxidant (Yang Yu et al., 2016). Similarly, innovative strategies for the synthesis of dihydropyrrolo[2,3-h]quinolines demonstrate the catalytic potential of simple solvents like DMSO-water in promoting efficient synthesis routes for quinoxaline derivatives (Hui Liao & Qiuhua Zhu, 2019).
Quantum Chemical Calculations and Corrosion Inhibition
Quantum chemical calculations based on Density Functional Theory (DFT) have been employed to understand the molecular structure and inhibition efficiency relationship of quinoxaline derivatives. These studies can provide insights into the inhibition efficiencies of compounds structurally similar to this compound, particularly as corrosion inhibitors for metals in aggressive media (A. Zarrouk et al., 2014).
Biological Activities and Therapeutic Potential
The synthesis of novel heterocyclic compounds, including quinoxaline derivatives, often targets the investigation of their biological activities. For example, the design and synthesis of novel fluoroquinolones based on quinoline derivatives aim to evaluate their in vivo activity against Mycobacterium tuberculosis, suggesting a potential area of therapeutic application for quinoxaline analogs (A. Shindikar & C. Viswanathan, 2005). This highlights the interest in synthesizing and testing compounds with a core structure similar to this compound for potential antibacterial and antitubercular properties.
作用機序
特性
IUPAC Name |
2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHFGWYBLPSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2770101.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)
![2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B2770105.png)
![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2770107.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2770108.png)


![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2770115.png)

